molecular formula C15H14N2O B14595668 3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide CAS No. 61625-31-8

3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide

Cat. No.: B14595668
CAS No.: 61625-31-8
M. Wt: 238.28 g/mol
InChI Key: MHNYJQJQGJENIH-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a carboximidamide group and a phenylethyl group containing a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide typically involves the reaction of benzene-1-carboximidamide with 2-oxo-2-phenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-(2-hydroxy-2-phenylethyl)benzene-1-carboximidamide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1-carboximidamide: Shares the carboximidamide functional group but lacks the phenylethyl ketone moiety.

    2-Oxo-2-phenylethyl derivatives: Compounds with similar phenylethyl ketone structures but different substituents on the benzene ring.

Uniqueness

3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

61625-31-8

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-phenacylbenzenecarboximidamide

InChI

InChI=1S/C15H14N2O/c16-15(17)13-8-4-5-11(9-13)10-14(18)12-6-2-1-3-7-12/h1-9H,10H2,(H3,16,17)

InChI Key

MHNYJQJQGJENIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)C(=N)N

Origin of Product

United States

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